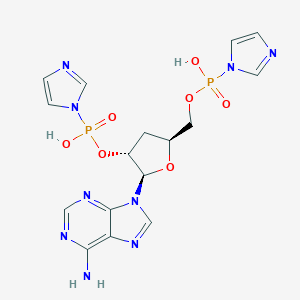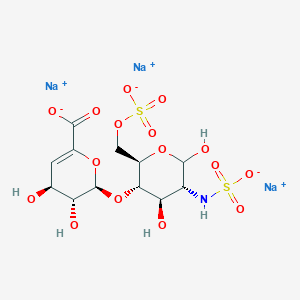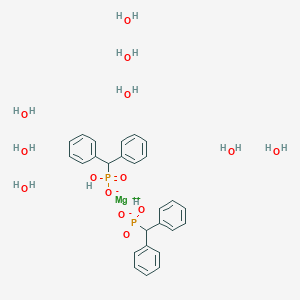
(S)-1-(5-methylisoxazol-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazole derivatives, including (S)-1-(5-Methylisoxazol-3-yl)ethanol, involves multicomponent reactions or cyclocondensation methods. For instance, a highly efficient methodology for the synthesis of 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones has been developed by visible light-induced multicomponent reaction in aqueous ethanol, showcasing the versatility and efficiency of synthesizing isoxazole derivatives under mild conditions (Saikh, Das, & Ghosh, 2013).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by X-ray crystallography, revealing their crystalline forms and lattice parameters. For example, a study on the synthesis and crystallographic structure of a related compound, N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, provided insights into its monoclinic system and intramolecular and intermolecular contacts, highlighting the detailed structural aspects of isoxazole derivatives (Çelik, Ulusoy, Taş, & İde, 2007).
Chemical Reactions and Properties
Isoxazole derivatives engage in various chemical reactions, contributing to their broad utility in synthetic chemistry. The reactivity includes cyclocondensation reactions and the ability to form complexes with metals, demonstrating their potential as ligands in coordination chemistry. For instance, efficient routes for the regioselective synthesis of bis(het)arylisoxazoles have been developed, showcasing the compound's chemical versatility and application in synthesizing complex molecular structures with specific regioselectivity (Raghava et al., 2014).
Aplicaciones Científicas De Investigación
Structural and Chemical Studies
(S)-1-(5-methylisoxazol-3-yl)ethanol and its derivatives are predominantly utilized in the field of chemistry for structural and molecular studies. For instance, a compound structurally related to (S)-1-(5-methylisoxazol-3-yl)ethanol, specifically N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, has been synthesized and analyzed using X-ray crystallography. This study helped in understanding the crystalline structure and molecular interactions of the compound, indicating its potential for further chemical exploration (Ö. Çelik et al., 2007).
Synthesis of Bioactive Compounds
Compounds related to (S)-1-(5-methylisoxazol-3-yl)ethanol have been synthesized for potential bioactive applications. For example, the synthesis of imidazole, coumarin, and isoxazole containing compounds, including derivatives of (S)-1-(5-methylisoxazol-3-yl)ethanol, has attracted considerable attention due to their considerable bioactivity, such as anti-inflammatory, antitumor, and antimicrobial properties (E. Rajanarendar et al., 2005).
Material Science and Molecular Architecture
In material science and molecular architecture, (S)-1-(5-methylisoxazol-3-yl)ethanol derivatives have been utilized to synthesize complex molecular structures. For instance, a new series of isoxazole substituted fused triazolo-thiadiazoles were synthesized, highlighting the compound's versatility and potential in creating diverse molecular frameworks with possible applications in material science and nanotechnology (Krishnaiah Vaarla & R. R. Vedula, 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of (S)-1-(5-methylisoxazol-3-yl)ethanol have been synthesized and characterized, indicating the compound's relevance in drug design and development. For instance, microwave-assisted synthesis has been used to create new isoxazolyltriazinan-2-ones, which could potentially lead to the discovery of new drugs and therapeutic agents (E. Rajanarendar et al., 2004).
Propiedades
IUPAC Name |
(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQABWKQYZYQC-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)[C@H](C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-methylisoxazol-3-yl)ethanol | |
CAS RN |
119596-06-4 |
Source


|
| Record name | (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)

![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)



![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)



![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)